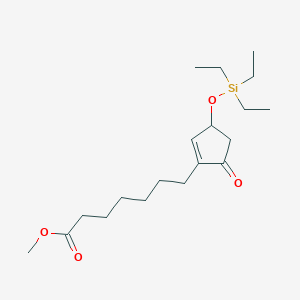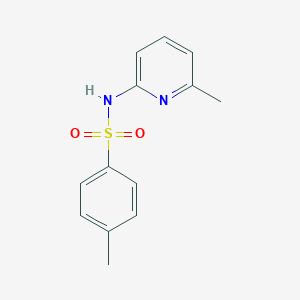
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation, immune response, and cancer.
作用機序
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide selectively binds to the P2Y6 receptor and blocks its activation by UDP. The P2Y6 receptor is coupled to G proteins, which activate intracellular signaling pathways such as phospholipase C (PLC) and extracellular signal-regulated kinase (ERK). By inhibiting P2Y6 receptor signaling, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can modulate various cellular processes such as chemotaxis, cytokine production, and cell proliferation.
生化学的および生理学的効果
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the recruitment of immune cells to the site of inflammation. In cancer cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a selective and potent antagonist of the P2Y6 receptor, which allows for specific modulation of P2Y6 receptor signaling without affecting other P2Y receptors. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is also stable and soluble in water, which facilitates its use in cell-based assays and animal studies. However, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has some limitations. It can be toxic to cells at high concentrations, which may affect the interpretation of experimental results. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide also has poor blood-brain barrier permeability, which limits its use in studying the role of P2Y6 receptor in the central nervous system.
将来の方向性
There are several future directions for the study of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological and pathological processes such as wound healing, bone remodeling, and neuroinflammation. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use in inflammation and cancer. Furthermore, the use of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
合成法
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized by reacting 2-chloro-4-methylbenzenesulfonamide with 6-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively used in scientific research to study the role of P2Y6 receptor in various physiological and pathological processes. It has been shown to inhibit UDP-induced chemotaxis of neutrophils, macrophages, and dendritic cells, which are important immune cells involved in inflammation and infection. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been demonstrated to reduce the growth and invasion of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
特性
CAS番号 |
304864-16-2 |
|---|---|
製品名 |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC名 |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-12(9-7-10)18(16,17)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |
InChIキー |
QKMKMLHBEZRVMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




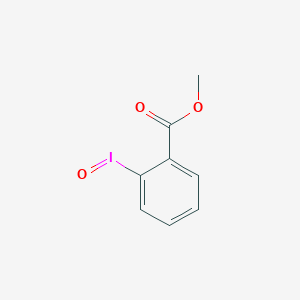
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
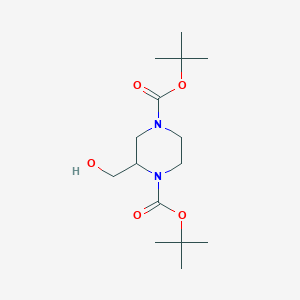
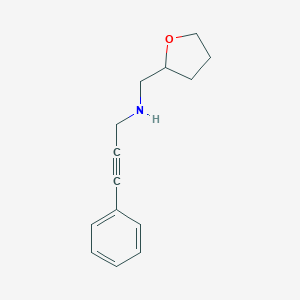
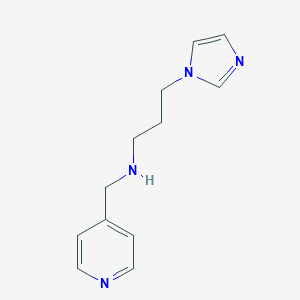
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
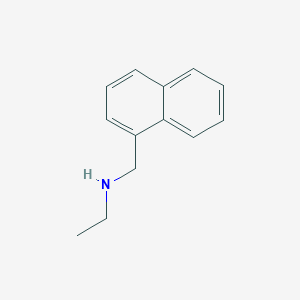
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
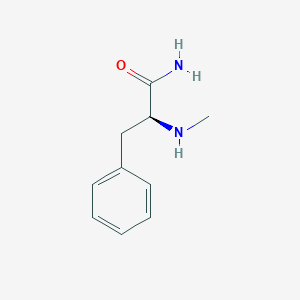
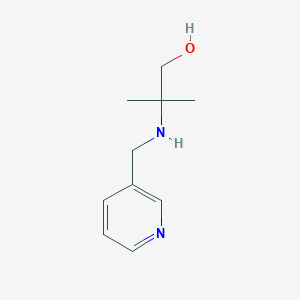
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
